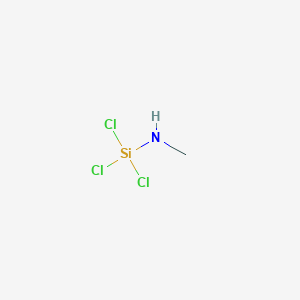
1,1,1-Trichloro-N-methylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-N-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and one methyl group, along with an amine group
Métodos De Preparación
The synthesis of 1,1,1-Trichloro-N-methylsilanamine typically involves the reaction of trichlorosilane with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{SiCl}_3\text{H} + \text{CH}_3\text{NH}_2 \rightarrow \text{SiCl}_3\text{N(CH}_3\text{)} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1,1,1-Trichloro-N-methylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups. This is often achieved using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes. Reduction reactions can lead to the formation of silanes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-N-methylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which 1,1,1-Trichloro-N-methylsilanamine exerts its effects involves interactions with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in catalysis and material science. Its ability to undergo hydrolysis and form silanols is particularly important in its applications in coatings and adhesives.
Comparación Con Compuestos Similares
1,1,1-Trichloro-N-methylsilanamine can be compared to other organosilicon compounds such as:
1,1,1-Trichlorosilane: Similar in structure but lacks the amine group, making it less versatile in certain applications.
Trimethylsilanamine: Contains three methyl groups instead of chlorine atoms, resulting in different reactivity and applications.
1,1,2-Trichloroethane: Although not an organosilicon compound, it shares some chemical properties with this compound, such as the presence of multiple chlorine atoms.
Propiedades
Número CAS |
35505-18-1 |
|---|---|
Fórmula molecular |
CH4Cl3NSi |
Peso molecular |
164.49 g/mol |
Nombre IUPAC |
N-trichlorosilylmethanamine |
InChI |
InChI=1S/CH4Cl3NSi/c1-5-6(2,3)4/h5H,1H3 |
Clave InChI |
NCMVPNWADQCPNO-UHFFFAOYSA-N |
SMILES canónico |
CN[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


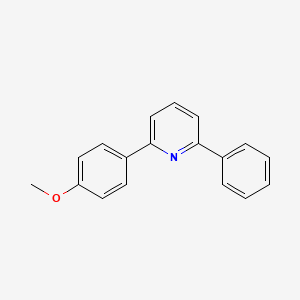
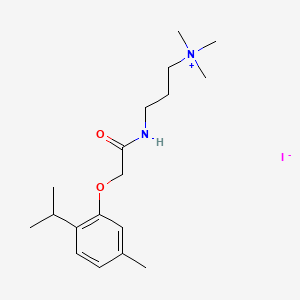

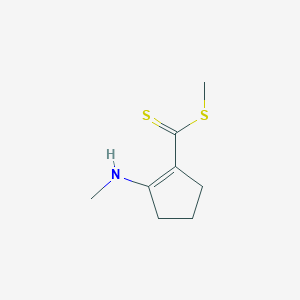

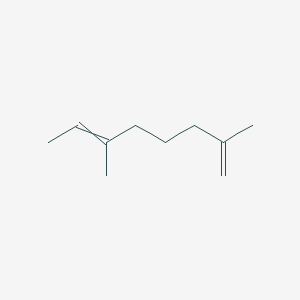
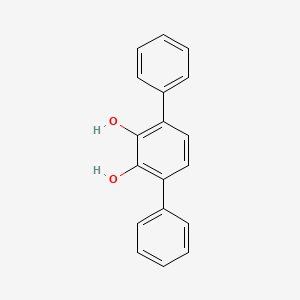
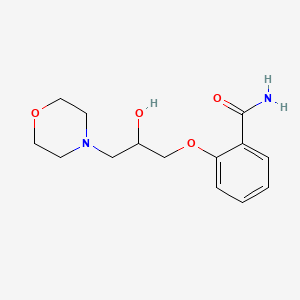

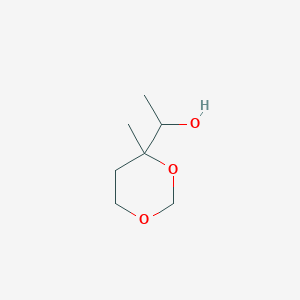
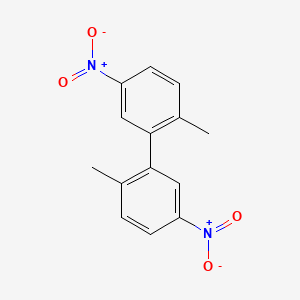
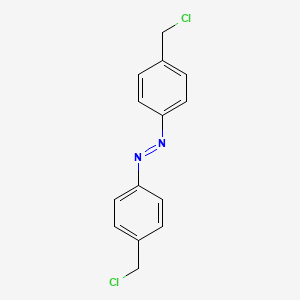
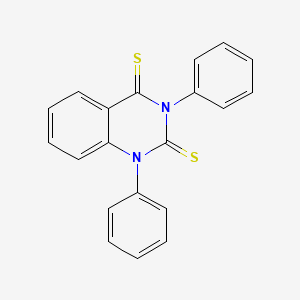
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
